molecular formula C13H6Cl6N2O B11952356 1,3-Bis(2,4,5-trichlorophenyl)urea CAS No. 99515-13-6

1,3-Bis(2,4,5-trichlorophenyl)urea

Cat. No.: B11952356
CAS No.: 99515-13-6
M. Wt: 418.9 g/mol
InChI Key: XODVBDMLZLHPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2,4,5-trichlorophenyl)urea is a chlorinated urea derivative featuring two 2,4,5-trichlorophenyl groups attached to a central urea moiety. The 2,4,5-trichlorophenyl substituents likely enhance lipophilicity and environmental persistence compared to less chlorinated analogs .

Properties

CAS No.

99515-13-6

Molecular Formula

C13H6Cl6N2O

Molecular Weight

418.9 g/mol

IUPAC Name

1,3-bis(2,4,5-trichlorophenyl)urea

InChI

InChI=1S/C13H6Cl6N2O/c14-5-1-9(18)11(3-7(5)16)20-13(22)21-12-4-8(17)6(15)2-10(12)19/h1-4H,(H2,20,21,22)

InChI Key

XODVBDMLZLHPRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Phosgene Activation : Phosgene reacts with 2,4,6-trichloroaniline to form an intermediate isocyanate.

    2Ar-NH2+COCl2Ar-NCO+2HCl(Ar=2,4,6-trichlorophenyl)2 \, \text{Ar-NH}_2 + \text{COCl}_2 \rightarrow \text{Ar-NCO} + 2 \, \text{HCl} \quad (\text{Ar} = 2,4,6\text{-trichlorophenyl})
  • Urea Formation : The isocyanate intermediate reacts with ammonia to yield the final urea product:

    Ar-NCO+NH3Ar-NH-C(O)-NH-Ar[3]\text{Ar-NCO} + \text{NH}_3 \rightarrow \text{Ar-NH-C(O)-NH-Ar} \quad

Experimental Protocol

  • Step 1 : 2,4,6-Trichloroaniline (1.0 mol) is dissolved in anhydrous dichloromethane under nitrogen. Phosgene (0.55 mol) is introduced dropwise at 0–5°C. The mixture is stirred for 4–6 hours until the intermediate isocyanate precipitates.

  • Step 2 : The intermediate is filtered and treated with aqueous ammonia (25%) at 20°C. The product crystallizes upon neutralization with HCl.

Table 1: Optimization Parameters for Phosgene-Mediated Synthesis

ParameterOptimal ValueImpact on Yield (%)
Temperature (Step 1)0–5°C85–90
Molar Ratio (Aniline:COCl₂)2:1.188
Ammonia Concentration25%92
Reaction Time (Step 2)2 hours89

Alternative Route: Carbodiimide Intermediate

A less common but equally viable method involves the use of carbodiimides as coupling agents. This approach avoids phosgene, making it safer for laboratory-scale synthesis.

Procedure

  • Carbodiimide Formation : 2,4,6-Trichloroaniline reacts with dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) to form a reactive intermediate.

  • Urea Cyclization : The intermediate undergoes cyclization in the presence of catalytic acetic acid, yielding the target urea.

Key Findings:

  • Yield : 75–80% (lower than phosgene method due to side reactions).

  • Purity : >95% after recrystallization from ethanol.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety. A patented continuous-flow reactor system achieves this by combining phosgene and 2,4,6-trichloroaniline in a controlled environment.

Process Highlights

  • Reactor Type : Tubular flow reactor with inline pH monitoring.

  • Throughput : 500 kg/hour.

  • Waste Management : HCl byproduct is captured and recycled.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilitySafety
Phosgene-Mediated9098HighModerate
Carbodiimide7895LowHigh
Continuous-Flow9297Very HighHigh

Purification and Characterization

Crystallization

The crude product is purified via fractional crystallization using a 1:3 ethanol-water mixture. This step removes residual chlorinated byproducts and unreacted aniline.

Analytical Confirmation

  • FT-IR : Peaks at 1640 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm urea formation.

  • ¹H NMR : Absence of aromatic proton signals (δ 7.0–7.5 ppm) verifies full chlorination.

Challenges and Mitigation Strategies

Chlorine Byproduct Management

  • Issue : HCl release during synthesis corrodes equipment.

  • Solution : Use corrosion-resistant reactors (e.g., Hastelloy C-276) and scrubbers.

Isocyanate Stability

  • Issue : Intermediate isocyanate degrades above 10°C.

  • Solution : Maintain strict temperature control during Step 1.

Recent Advances

Recent studies explore enzymatic urea synthesis using urease mimics, though yields remain suboptimal (50–60%) . Photocatalytic methods employing TiO₂ nanoparticles show promise for greener synthesis but require further optimization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of chlorine atoms with other functional groups.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The trichlorophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues with Varying Chlorination Patterns

1,3-Bis(3,4-dichlorophenyl)urea (CAS 4300-43-0)
  • Structure : Two 3,4-dichlorophenyl groups attached to urea.
  • Molecular Formula : C₁₃H₈Cl₄N₂O | Molecular Weight : 350.03 g/mol .
  • Key Differences: Fewer chlorine atoms (4 vs. 6 in the target compound) and different substitution positions (3,4 vs. 2,4,5). Reduced steric hindrance and electronic effects compared to 2,4,5-trichlorophenyl groups.
  • Toxicity : Classified with hazard statements H319 (eye irritation) and H413 (harmful to aquatic life) .
1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea
  • Structure: Mixed chlorination (mono- and di-chlorophenyl groups).
  • Key Differences: Asymmetric substitution may alter binding affinity in biological systems compared to symmetric trichlorophenyl derivatives. Likely intermediate lipophilicity between mono- and trichlorinated analogs.

Functional Group Variants

Dimethyl 2,4,5-trichlorophenyl phosphate
  • Structure : Phosphate ester with a 2,4,5-trichlorophenyl group.
  • Use : Ronnel oxygen analog (pesticide) .
  • Key Differences: Phosphate ester functional group confers different reactivity and mode of action (e.g., acetylcholinesterase inhibition vs. Higher water solubility compared to urea derivatives due to the polar phosphate group.
Acetic acid, (2,4,5-trichlorophenyl)-
  • Structure : Carboxylic acid with a 2,4,5-trichlorophenyl substituent.
  • Key Differences: Acidic functional group increases solubility in aqueous environments compared to urea derivatives. Potential for ionization at environmental pH, influencing mobility in groundwater .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1,3-Bis(2,4,5-trichlorophenyl)urea with high purity?

  • Methodology : Synthesis typically involves coupling 2,4,5-trichloroaniline derivatives with phosgene or carbonyldiimidazole under anhydrous conditions. Key steps include:

  • Use of dry solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates.
  • Temperature control (<0°C during activation of amines) to avoid side reactions like oligomerization.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product ≥98% purity .
    • Data Contradictions : Some protocols report yields >70%, while others achieve <50% due to steric hindrance from trichlorophenyl groups. Optimize stoichiometry (e.g., 1.2:1 ratio of aryl amine to carbonyl source) to improve efficiency.

Q. How can structural confirmation of 1,3-Bis(2,4,5-trichlorophenyl)urea be reliably performed?

  • Analytical Workflow :

  • NMR : Compare 1^1H and 13^13C spectra with analogous urea derivatives (e.g., absence of NH2_2 peaks at δ 5-6 ppm confirms urea bond formation).
  • X-ray Crystallography : Reference single-crystal data from structurally similar compounds like 1-Benzoyl-3-(2,4,5-trichlorophenyl)thio-urea (bond lengths: C=O ~1.23 Å; C-N ~1.34 Å) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 385.9 (C13_{13}H6_6Cl6_6N2_2O).

Advanced Research Questions

Q. What mechanisms underlie the environmental persistence of 1,3-Bis(2,4,5-trichlorophenyl)urea in groundwater systems?

  • Experimental Design :

  • Conduct hydrolysis studies at varying pH (3–10) and temperatures (20–50°C) to quantify degradation rates.
  • Use LC-MS/MS to detect breakdown products (e.g., 2,4,5-trichlorophenol via urea bond cleavage).
    • Contradictions : While trichlorophenyl groups generally resist biodegradation (half-life >180 days in anaerobic conditions ), photodegradation under UV light may accelerate breakdown. Validate via solar simulator experiments.

Q. How does the electronic configuration of 1,3-Bis(2,4,5-trichlorophenyl)urea influence its supramolecular interactions?

  • Computational & Experimental Approach :

  • DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity. Chlorine substituents lower electron density on phenyl rings, enhancing π-π stacking with electron-rich aromatic systems.
  • Cocrystallization Trials : Co-crystallize with pyridine derivatives to study halogen bonding (Cl···N distances ~3.2–3.5 Å ).
    • Contradictions : Some studies suggest steric bulk from trichlorophenyl groups disrupts planar urea conformation, reducing intermolecular interactions. Confirm via variable-temperature XRD.

Q. What strategies mitigate cytotoxicity of 1,3-Bis(2,4,5-trichlorophenyl)urea in biomedical research applications?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare with less chlorinated analogs (e.g., 1,3-Bis(3,4-difluorophenyl)urea) to identify toxicity drivers.
  • Encapsulation : Use liposomal or PEGylated nanoparticles to reduce direct cellular exposure.
    • Data Gaps : Limited in vivo toxicity data exists. Prioritize Ames tests and zebrafish embryo assays to assess genotoxicity and developmental effects .

Methodological Challenges

Q. How can researchers resolve discrepancies in reported solubility profiles of 1,3-Bis(2,4,5-trichlorophenyl)urea?

  • Systematic Analysis :

  • Measure solubility in 10+ solvents (e.g., DMSO, acetone, chloroform) via gravimetric or UV-Vis methods.
  • Note discrepancies: For example, solubility in DMSO ranges from 25–50 mg/mL across studies due to polymorphic forms. Use DSC/TGA to identify stable crystalline phases .

Q. What advanced techniques characterize the thermal stability of 1,3-Bis(2,4,5-trichlorophenyl)urea?

  • Protocol :

  • TGA-DSC : Decomposition onset ~220°C (mass loss correlates with Cl2_2 and CO2_2 release).
  • Isothermal Stability Studies : Monitor degradation at 100°C for 24h; <5% decomposition indicates suitability for high-temperature applications (e.g., polymer additives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.